(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
Overview
Description
(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a heterocyclic compound that has garnered significant attention in the fields of medicinal and organic chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of an amino group and an acetonitrile moiety further enhances its chemical reactivity and versatility in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-cyanopyrazole with formamide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system . The reaction conditions often involve heating the mixture at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: In organic chemistry, (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). Inhibition of CDKs is a promising strategy for cancer treatment, as it can selectively target tumor cells and inhibit their proliferation . Additionally, derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines, including leukemia and breast cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting cell proliferation . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with a similar core structure but lacking the acetonitrile moiety.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with an additional triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness: (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is unique due to the presence of both an amino group and an acetonitrile moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a potent inhibitor in medicinal chemistry .
Properties
IUPAC Name |
2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c8-2-1-4-5-6(9)10-3-11-7(5)13-12-4/h3H,1H2,(H3,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPJCRVQAGLPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311627 | |
Record name | (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38340-27-1 | |
Record name | NSC244411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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